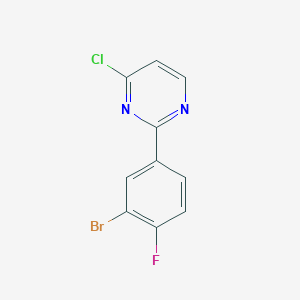2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine
CAS No.: 1550966-94-3
Cat. No.: VC3212490
Molecular Formula: C10H5BrClFN2
Molecular Weight: 287.51 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1550966-94-3 |
|---|---|
| Molecular Formula | C10H5BrClFN2 |
| Molecular Weight | 287.51 g/mol |
| IUPAC Name | 2-(3-bromo-4-fluorophenyl)-4-chloropyrimidine |
| Standard InChI | InChI=1S/C10H5BrClFN2/c11-7-5-6(1-2-8(7)13)10-14-4-3-9(12)15-10/h1-5H |
| Standard InChI Key | BFZDTFGTJBYAAD-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C2=NC=CC(=N2)Cl)Br)F |
| Canonical SMILES | C1=CC(=C(C=C1C2=NC=CC(=N2)Cl)Br)F |
Introduction
Chemical Structure and Properties
Molecular Structure
2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine features a pyrimidine core with a chlorine atom at the 4-position and a phenyl ring at the 2-position. The phenyl ring is further substituted with a bromine atom at the 3-position and a fluorine atom at the 4-position. This unique combination of halogens creates a molecule with distinctive electronic and steric properties that potentially influence its biological activity and chemical reactivity.
Chemical Reactivity
The reactivity of 2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine is expected to be influenced by the electron-withdrawing effects of the halogen substituents. The chlorine at the 4-position of the pyrimidine ring is particularly susceptible to nucleophilic aromatic substitution reactions, making it a potential site for chemical modifications. The presence of bromine and fluorine on the phenyl ring further modulates the electronic properties of the molecule, potentially affecting its reactivity and binding interactions with biological targets.
Synthesis Methods
Retrosynthetic Analysis
The synthesis of 2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine can be approached through several routes, typically involving the coupling of a suitably substituted phenyl component with a pyrimidine precursor. Based on similar compounds, a potential retrosynthetic approach is outlined in Table 2.
Table 2: Retrosynthetic Analysis for 2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine
| Step | Transformation | Key Reagents |
|---|---|---|
| 1 | Coupling of 3-bromo-4-fluorophenylboronic acid with 2,4-dichloropyrimidine | Pd(0) catalyst, base |
| 2 | Alternatively, Suzuki-Miyaura coupling of 3-bromo-4-fluorobenzaldehyde with 2,4-dichloropyrimidine | Pd(PPh3)4, K2CO3, dioxane/water |
| 3 | Direct functionalization of 4-chloropyrimidine with 3-bromo-4-fluorophenyl halide | Ni or Pd catalysts, base |
Proposed Synthetic Route
Drawing from the synthesis methods described for related brominated compounds, a potential synthetic pathway for 2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine could involve:
-
Preparation of 3-bromo-4-fluorophenylboronic acid from 3-bromo-4-fluorobenzene via lithiation followed by treatment with a borate ester.
-
Suzuki coupling of the prepared boronic acid with 2,4-dichloropyrimidine under palladium catalysis.
-
Purification by column chromatography to obtain the target compound.
This approach is analogous to the synthesis methods reported for other brominated aromatic compounds, where Suzuki coupling has proven effective for forming carbon-carbon bonds between aromatic rings .
Biological Activity and Applications
Structure-Activity Relationships
The biological activity of 2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine is likely influenced by several structural features:
-
The pyrimidine core provides a scaffold for binding to various biological targets, including enzymes and receptors.
-
The chlorine at the 4-position can serve as a hydrogen bond acceptor or participate in halogen bonding with target proteins.
-
The 3-bromo-4-fluorophenyl group introduces lipophilicity, potentially enhancing membrane permeability.
-
The combination of halogens (Br, F, Cl) creates a unique electronic distribution that may facilitate specific interactions with biological targets.
Research on similar compounds has indicated that "the incorporation of fluorine atom into heterocycles provides compounds with enhanced biological properties. The enhanced biological activity of fluorinated heterocycles is due to accumulation of fluorine on carbon and causing increased oxidative and thermal stability" . These properties suggest that 2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine may possess enhanced metabolic stability and bioavailability compared to non-halogenated analogs.
Analytical Methods for Characterization
Spectroscopic Characterization
The identification and characterization of 2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine can be accomplished using various spectroscopic techniques. Based on the characterization of similar compounds, expected spectroscopic features are presented in Table 4.
Table 4: Expected Spectroscopic Characteristics of 2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine
Chromatographic Analysis
For purity assessment and quantitative analysis, high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed. These techniques would be particularly useful for monitoring reaction progress during synthesis and for quality control of the final product. Typical chromatographic conditions might include:
-
HPLC: C18 column with acetonitrile/water mobile phase, UV detection at 254-280 nm
-
GC-MS: DB-5 column with temperature programming, electron impact ionization
X-ray Crystallography
Single-crystal X-ray diffraction analysis would provide definitive confirmation of the molecular structure of 2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine, including bond lengths, angles, and the three-dimensional arrangement of atoms. This information would be valuable for understanding structure-activity relationships and for computational studies of molecular interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume